molecular formula C20H22N6O B12166937 N-(1H-1,3-benzimidazol-2-ylmethyl)-6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(1H-1,3-benzimidazol-2-ylmethyl)-6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B12166937
M. Wt: 362.4 g/mol
InChI Key: PPBMRLLPZQQPCE-UHFFFAOYSA-N
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Description

N-(1H-1,3-benzimidazol-2-ylmethyl)-6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,3-benzimidazol-2-ylmethyl)-6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the pyrazolo[3,4-b]pyridine moiety. Key reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for yield and purity, with stringent quality control measures in place to ensure consistency. Solvent extraction, crystallization, and purification techniques are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1H-1,3-benzimidazol-2-ylmethyl)-6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, alkylating agents, and other substituents under specific conditions like temperature and solvent type.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(1H-1,3-benzimidazol-2-ylmethyl)-6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1H-1,3-benzimidazol-2-ylmethyl)-6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to changes in cellular pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-Benzimidazol-2-ylmethyl)-3-methylbenzamide
  • 2-Methyl-1H-benzimidazol-6-amine dihydrochloride
  • 3-((1H-Benzo[d]imidazol-2-ylthio)methyl)-4-methoxybenzaldehyde

Uniqueness

N-(1H-1,3-benzimidazol-2-ylmethyl)-6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide stands out due to its unique structural features, which confer specific biological activities not observed in other similar compounds. Its combination of benzimidazole and pyrazolo[3,4-b]pyridine moieties provides a distinct pharmacophore that can interact with multiple molecular targets, making it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C20H22N6O

Molecular Weight

362.4 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-1,3-dimethyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H22N6O/c1-11(2)16-9-13(18-12(3)25-26(4)19(18)24-16)20(27)21-10-17-22-14-7-5-6-8-15(14)23-17/h5-9,11H,10H2,1-4H3,(H,21,27)(H,22,23)

InChI Key

PPBMRLLPZQQPCE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(=O)NCC3=NC4=CC=CC=C4N3)C

Origin of Product

United States

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